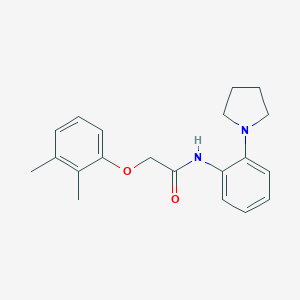![molecular formula C20H24ClN3O2S B243831 N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide](/img/structure/B243831.png)
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide is a chemical compound that has been studied for its potential therapeutic applications. This compound is also known as GSK-3 inhibitor, and it is a type of enzyme inhibitor that can regulate the activity of glycogen synthase kinase 3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in various cellular processes, including cell cycle regulation, gene expression, and apoptosis. In
Mécanisme D'action
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide acts as a competitive inhibitor of GSK-3. This compound binds to the ATP-binding site of GSK-3 and prevents the enzyme from phosphorylating its substrates. This inhibition of GSK-3 activity leads to downstream effects on various cellular processes, including gene expression, protein synthesis, and cell cycle regulation.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and bipolar disorder. It has also demonstrated anti-tumor activity in cancer cell lines and animal models. Additionally, N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and it has demonstrated promising results in preclinical studies. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, and more research is needed to elucidate its downstream effects on cellular processes. Additionally, this compound may have off-target effects on other enzymes, and it is important to carefully control for these effects in lab experiments.
Orientations Futures
There are several future directions for research on N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide. One direction is to further investigate the mechanism of action of this compound and its downstream effects on cellular processes. Another direction is to explore the therapeutic potential of this compound in other diseases, including Parkinson's disease and schizophrenia. Additionally, more research is needed to optimize the pharmacokinetics and pharmacodynamics of this compound for clinical use. Overall, N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide has demonstrated promising results in preclinical studies, and it has the potential to be a valuable therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide involves several steps. The first step is the synthesis of 3-chloro-4-nitroaniline, which is then treated with 4-(3-methylbutanoyl)piperazine to form 3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]aniline. The next step involves the reaction of 3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]aniline with thiophene-2-carboxylic acid to form N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. GSK-3 is known to play a crucial role in the pathogenesis of these diseases, and inhibition of this enzyme has been proposed as a potential therapeutic strategy. N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide has been shown to inhibit GSK-3 activity in vitro and in vivo, and it has demonstrated promising results in preclinical studies.
Propriétés
Formule moléculaire |
C20H24ClN3O2S |
|---|---|
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H24ClN3O2S/c1-14(2)12-19(25)24-9-7-23(8-10-24)17-6-5-15(13-16(17)21)22-20(26)18-4-3-11-27-18/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,22,26) |
Clé InChI |
HLWVLVIXKFZWJF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl |
SMILES canonique |
CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243748.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)
![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)
![N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243754.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243755.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B243756.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243760.png)

![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)
![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243768.png)